7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid
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Description
7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid is a chemical compound with the CAS Number: 898791-91-8 . It has a molecular weight of 278.35 and its IUPAC name is 7-(4-isopropoxyphenyl)-7-oxoheptanoic acid .
Molecular Structure Analysis
The molecular formula of 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid is C16H22O4 . The InChI code is 1S/C16H22O4/c1-12(2)20-14-10-8-13(9-11-14)15(17)6-4-3-5-7-16(18)19/h8-12H,3-7H2,1-2H3,(H,18,19) .Physical And Chemical Properties Analysis
7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid has a molecular weight of 278.35 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Isolation and Structural Analysis
- A study by Guan et al. (2005) isolated new p-aminoacetophenonic acids from a mangrove endophyte, including compounds structurally related to 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid. The structures were elucidated using spectroscopic analyses, highlighting the diversity of naturally occurring heptanoic acid derivatives (Guan, Sattler, Lin, Guo, & Grabley, 2005).
Synthesis and Optimization
- The synthesis of various heptanoic acid derivatives has been a focus of research. For instance, Shioji et al. (2001) described the synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, highlighting the importance of heptanoic acid derivatives in complex organic syntheses (Shioji, Kawaoka, Miura, & Okuma, 2001).
Biotechnological Applications
- Aurich et al. (2012) discussed the biotechnological preparation of oxo- and hydroxycarboxylic acids, including heptanoic acid derivatives, under 'green' conditions for use as new building blocks in organic synthesis. This research underscores the potential of these compounds in sustainable chemical processes (Aurich, Specht, Müller, Stottmeister, Yovkova, Otto, Holz, Barth, Heretsch, Thomas, Sicker, & Giannis, 2012).
Corrosion Inhibition
- Research by Eddy, Odoemelam, & Akpanudoh (2007) explored the use of a heptanoic acid derivative as a corrosion inhibitor for mild steel, demonstrating the utility of these compounds in industrial applications (Eddy, Odoemelam, & Akpanudoh, 2007).
Antioxidant Properties
- Ponomarenko, Trouillas, Martin, Dizhbite, Krasiļņikova, & Telysheva (2014) investigated the antioxidant properties of wood bark derived saturated diarylheptanoids. Their findings provide insights into the potential health-related applications of heptanoic acid derivatives (Ponomarenko, Trouillas, Martin, Dizhbite, Krasiļņikova, & Telysheva, 2014).
properties
IUPAC Name |
7-oxo-7-(4-propan-2-yloxyphenyl)heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-12(2)20-14-10-8-13(9-11-14)15(17)6-4-3-5-7-16(18)19/h8-12H,3-7H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBIRWQBXQPCCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645447 |
Source
|
Record name | 7-Oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid | |
CAS RN |
898791-91-8 |
Source
|
Record name | 4-(1-Methylethoxy)-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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